{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE
Description
{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE is a synthetic benzoate ester derivative characterized by a fluorinated aromatic ring and a carbamoyl-substituted ethylphenyl group. The compound’s structure combines a 2-fluorobenzoate backbone with a carbamoyl-methyl functional group linked to a 4-ethylphenyl moiety.
Key structural features include:
- 2-Fluorobenzoate ester: Enhances metabolic stability and lipophilicity compared to non-fluorinated analogs.
- 4-Ethylphenyl substituent: Contributes steric bulk and hydrophobic interactions, which may influence receptor binding or solubility.
Properties
IUPAC Name |
[2-[(4-ethylphenyl)methylamino]-2-oxoethyl] 2-fluorobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18FNO3/c1-2-13-7-9-14(10-8-13)11-20-17(21)12-23-18(22)15-5-3-4-6-16(15)19/h3-10H,2,11-12H2,1H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFOOHJKCLOOISG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)CNC(=O)COC(=O)C2=CC=CC=C2F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18FNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE typically involves the esterification of 2-fluorobenzoic acid with 2-((4-ethylbenzyl)amino)-2-oxoethanol. The reaction is usually carried out in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, which are crucial for the efficient production of high-purity esters .
Chemical Reactions Analysis
Types of Reactions
{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Formation of 2-fluorobenzoic acid or 2-fluorobenzophenone.
Reduction: Formation of 2-((4-ethylbenzyl)amino)-2-oxoethanol.
Substitution: Formation of compounds like 2-((4-ethylbenzyl)amino)-2-oxoethyl 2-methoxybenzoate.
Scientific Research Applications
{[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active components that interact with enzymes or receptors in biological systems. The fluorine atom enhances the compound’s stability and bioavailability by influencing its electronic properties .
Comparison with Similar Compounds
Comparison with Similar Compounds
The provided evidence lacks direct data on {[(4-ETHYLPHENYL)METHYL]CARBAMOYL}METHYL 2-FLUOROBENZOATE. However, comparisons can be inferred from structurally related compounds in the evidence:
a. METHYL 4-CHLORO-2-FLUOROBENZOATE ()
- Structure : Features a 2-fluorobenzoate ester with a chlorine substituent at the 4-position.
- Molecular Formula : C₈H₆ClFO₂ (Molar Mass: 188.58 g/mol).
- The absence of the carbamoyl-methyl group reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents. Molar mass of the target compound would be significantly higher due to the carbamoyl and ethylphenyl substituents.
b. Other Benzoate Derivatives ()
Several analogs in share partial structural motifs:
- ETHYL 3-AMINO-4,4-DICYANOBUT-3-ENOATE: A cyano-substituted ester with an amino group, highlighting how nitrogen-containing substituents can alter electronic properties.
Biological Activity
{[(4-Ethylphenyl)methyl]carbamoyl}methyl 2-fluorobenzoate is a compound with a complex structure that has garnered interest in various fields, particularly in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following chemical formula:
- Molecular Formula : C16H18FNO2
- Molecular Weight : 275.32 g/mol
The structure consists of an ethylphenyl group attached to a methyl carbamate moiety, which is further linked to a 2-fluorobenzoate group. This unique combination may influence its biological activity.
Antiviral Activity
Research indicates that derivatives of carbamates, including those similar to this compound, exhibit antiviral properties. Specifically, compounds with similar structures have shown inhibitory effects on HIV integrase, suggesting potential applications in the treatment of viral infections .
Anticancer Properties
Several studies have highlighted the anticancer potential of fluoro-substituted benzoates. The introduction of a fluorine atom can enhance the lipophilicity and bioavailability of compounds, facilitating their interaction with biological targets. For instance, compounds with similar frameworks have demonstrated cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
The proposed mechanisms through which this compound exerts its biological effects include:
- Inhibition of Enzymatic Activity : The carbamate moiety may inhibit specific enzymes involved in viral replication or cancer cell survival.
- Modulation of Signaling Pathways : The compound might interfere with key signaling pathways, such as those involving growth factors or apoptotic signals.
Case Studies
-
Study on Antiviral Efficacy :
A study investigating the antiviral activity of carbamate derivatives found that certain compounds significantly reduced viral loads in infected cell cultures. The mechanism was attributed to the inhibition of viral integrase activity, which is crucial for viral replication . -
Cytotoxicity Assay :
In vitro assays conducted on various cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds related to this compound induced dose-dependent cytotoxicity. Flow cytometry analysis indicated that these compounds increased the percentage of cells undergoing apoptosis compared to controls .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
